Magnesium taurinate

Description

Properties

CAS No. |

92785-94-9 |

|---|---|

Molecular Formula |

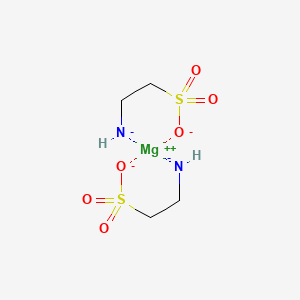

C4H10MgN2O6S2-2 |

Molecular Weight |

270.6 g/mol |

IUPAC Name |

magnesium;2-azanidylethanesulfonate |

InChI |

InChI=1S/2C2H6NO3S.Mg/c2*3-1-2-7(4,5)6;/h2*3H,1-2H2,(H,4,5,6);/q2*-1;+2/p-2 |

InChI Key |

UUZKKIIQTDKBQJ-UHFFFAOYSA-L |

Canonical SMILES |

C(CS(=O)(=O)[O-])[NH-].C(CS(=O)(=O)[O-])[NH-].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

Analysis of Magnesium Taurinate Crystal Structure: A Review of Available Data

Despite significant interest in the therapeutic properties of magnesium taurinate, a comprehensive, publicly available analysis of its crystal structure remains elusive. This technical guide synthesizes the current knowledge on magnesium taurinate, focusing on its synthesis and physicochemical properties, while highlighting the critical gap in crystallographic data.

Magnesium taurinate, the magnesium salt of the amino acid taurine (B1682933), is a nutritional supplement valued for its high bioavailability.[1] While numerous patents and studies detail its synthesis and therapeutic applications, a definitive crystal structure analysis—essential for understanding its solid-state properties and informing drug development—is not present in publicly accessible scientific literature. This guide will summarize the available data and outline the standard experimental protocols that would be used for such an analysis.

Physicochemical Properties and Synthesis

Magnesium taurinate is typically a white, crystalline powder that is highly soluble in water.[2][3] Its chemical formula is C₄H₁₂MgN₂O₆S₂, with a molecular weight of approximately 272.6 g/mol . A dihydrate form, C₄H₁₂MgN₂O₆S₂·2H₂O, with a molecular weight of 308.61, has also been identified.[2]

The synthesis of magnesium taurinate generally involves the reaction of a magnesium base with taurine in a 2:1 molar ratio.[2] Common methods employ magnesium hydroxide (B78521) or magnesium carbonate as the magnesium source.

Synthesis Workflow

The general workflow for the synthesis of magnesium taurinate can be visualized as follows:

Characterization Methods

While a complete crystal structure is unavailable, several analytical techniques have been used to characterize magnesium taurinate.

Elemental and Spectroscopic Analysis

Elemental analysis has been performed to confirm the empirical formula of magnesium taurinate, with results consistent with a 2:1 taurine to magnesium ratio.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁵Mg) has been used to confirm the presence of taurine and the ionic nature of the magnesium in the compound.[2]

Thermal Analysis

Thermal analysis has provided some insights into the properties of magnesium taurinate. The decomposition temperature is reported to be approximately 300°C.[2] For the dihydrate form, studies have shown that it is relatively stable, losing only 11-12% of its water content after being heated at 120°C for two hours.[2]

The Missing Piece: Crystal Structure Data

A thorough search of scientific databases and literature reveals a significant absence of detailed crystallographic data for magnesium taurinate. Key missing information includes:

-

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell have not been published.

-

Space Group: The symmetry of the crystal lattice is unknown.

-

Atomic Coordinates: The precise positions of the atoms within the unit cell have not been determined.

-

Bond Lengths and Angles: Quantitative data on the bond lengths and angles between atoms in the magnesium taurinate molecule are not available.

While one study provides detailed crystallographic data for taurine itself, it does not extend this analysis to the magnesium salt.[4][5]

Standard Experimental Protocols for Crystal Structure Analysis

To determine the crystal structure of magnesium taurinate, the following standard experimental protocols would be employed.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the crystal structure of a compound.

-

Crystal Growth: The first and often most challenging step is to grow single crystals of magnesium taurinate of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a heated, saturated solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and space group. The positions of the atoms are then determined using computational methods, and the structural model is refined to best fit the experimental data.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystallinity and phase purity of a powdered sample.

-

Sample Preparation: A fine powder of magnesium taurinate is packed into a sample holder.

-

Data Collection: The sample is irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern provides a fingerprint of the crystalline phases present in the sample. It can be used to identify the compound by comparison with a database of known patterns. However, without a reference pattern from a solved single-crystal structure, its utility for magnesium taurinate is primarily for quality control.

The workflow for a typical crystal structure analysis is outlined below:

Conclusion

For researchers, scientists, and drug development professionals, the lack of a definitive crystal structure for magnesium taurinate represents a significant knowledge gap. While methods for its synthesis and basic physicochemical properties are established, the absence of crystallographic data limits a deeper understanding of its solid-state chemistry. The determination and publication of the crystal structure of magnesium taurinate would be a valuable contribution to the field, enabling more informed development and application of this important nutritional supplement.

References

- 1. Magnesium taurinate | C4H10MgN2O6S2-2 | CID 71677805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5582839A - Magnesium taurate and other mineral taurates - Google Patents [patents.google.com]

- 3. lohmann-minerals.com [lohmann-minerals.com]

- 4. researchgate.net [researchgate.net]

- 5. The Structure and Antibacterial Activity of Taurine and its Magnesium Complex | Scientific.Net [scientific.net]

An In-depth Technical Guide to Magnesium Taurinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium taurinate is a chelated form of magnesium, where magnesium is bound to the amino acid taurine (B1682933). This organo-mineral complex is noted for its high bioavailability and synergistic health benefits, primarily attributed to the combined physiological roles of both magnesium and taurine. This guide provides a comprehensive overview of the molecular and chemical properties of magnesium taurinate, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways.

Molecular and Chemical Properties

Magnesium taurinate is chemically known as magnesium bis(2-aminoethanesulfonate). It is formed from one magnesium ion (Mg²⁺) and two molecules of taurine.

Chemical and Molecular Formula

The chemical and molecular formulas for magnesium taurinate are presented in Table 1. It's important to note that magnesium taurinate can exist in both anhydrous and dihydrate forms.

Table 1: Chemical and Molecular Formulas of Magnesium Taurinate

| Attribute | Value |

| Chemical Name | Magnesium bis(2-aminoethanesulfonate) |

| Common Names | Magnesium Taurinate, Magnesium Ditaurate |

| Molecular Formula (Anhydrous) | C₄H₁₂MgN₂O₆S₂ |

| Molecular Formula (Dihydrate) | C₄H₁₂MgN₂O₆S₂·2H₂O |

Physicochemical Properties

A summary of the key physicochemical properties of magnesium taurinate is provided in Table 2.

Table 2: Physicochemical Properties of Magnesium Taurinate

| Property | Value | Source |

| Molar Mass (Anhydrous) | 272.57 g/mol | |

| Molar Mass (Dihydrate) | 308.61 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | Decomposes at approximately 300°C | |

| Solubility in Water | Highly soluble | |

| CAS Number | 334824-43-0, 92785-94-9 | |

| Elemental Magnesium Content | Approximately 8.9% by mass |

Elemental Analysis

The elemental composition of magnesium taurinate dihydrate has been determined experimentally. The theoretical and experimental values are presented in Table 3.

Table 3: Elemental Analysis of Magnesium Taurinate Dihydrate

| Element | Theoretical Value (%) | Experimental Value (%) |

| Carbon (C) | 15.57 | 16.38 |

| Hydrogen (H) | 5.23 | 5.00 |

| Nitrogen (N) | 9.08 | 9.09 |

| Sulfur (S) | 20.78 | 20.43 |

| Magnesium (Mg) | 7.88 | 6.25 |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of magnesium taurinate.

Synthesis of Magnesium Taurinate

The following protocol is adapted from patented synthesis methods.

3.1.1 Materials and Equipment

-

Taurine

-

Magnesium Hydroxide (B78521) (Mg(OH)₂) or Magnesium Oxide (MgO)

-

Deionized Water

-

Reaction vessel with stirring and heating capabilities

-

Filtration apparatus

-

Drying oven

3.1.2 Synthesis Procedure

-

Reaction Setup: In a reaction vessel, create an aqueous solution of taurine.

-

Reaction: While stirring, add magnesium hydroxide or magnesium oxide to the taurine solution. The molar ratio of taurine to magnesium should be approximately 2:1.

-

Heating and Reflux: Heat the mixture to reflux (approximately 92-97°C) and maintain for 1-2 hours to ensure the reaction goes to completion. The solution should become clear.

-

Decolorization (Optional): Add activated carbon to the hot solution and stir for 30 minutes to decolorize. Filter the hot solution to remove the activated carbon.

-

Concentration: Concentrate the filtrate by evaporating a portion of the water.

-

Crystallization: Cool the concentrated solution to 3-5°C to induce crystallization. Methanol can be added to facilitate the precipitation of magnesium taurinate.

-

Isolation and Drying: Collect the crystalline product by filtration. Dry the product in an oven at 93-95°C for 1.5-2.5 hours.

A schematic of the synthesis workflow is provided below.

Analytical Methods

3.2.1 High-Performance Liquid Chromatography (HPLC) for Taurine Quantification

This method can be adapted for the quantification of the taurine component in magnesium taurinate.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detection following pre-column derivatization with o-phthalaldehyde (B127526) (OPA).

-

Internal Standard: Glutamine.

-

Procedure:

-

Prepare standard solutions of taurine and the internal standard.

-

Dissolve the magnesium taurinate sample in the mobile phase.

-

Derivatize the samples and standards with OPA.

-

Inject the derivatized solutions into the HPLC system.

-

Quantify the taurine content by comparing the peak area with the standard curve.

-

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy can be used to confirm the presence and structure of the taurine moiety in the final product.

-

Solvent: Deuterium oxide (D₂O).

-

Expected Signals: The ¹H NMR spectrum of magnesium taurinate in D₂O is expected to show two methylene (B1212753) groups of taurine as a symmetrical, closely-spaced multiplet.

Signaling Pathways and Mechanism of Action

The therapeutic effects of magnesium taurinate are attributed to the synergistic actions of magnesium and taurine, particularly in the cardiovascular system. The primary mechanism involves the regulation of intracellular calcium levels and antioxidant defense.

Regulation of Intracellular Calcium

Magnesium acts as a natural calcium channel blocker, reducing the influx of calcium into vascular smooth muscle cells, which leads to vasodilation and a reduction in blood pressure. Taurine also contributes to the regulation of intracellular calcium homeostasis, although the exact mechanisms are complex and may involve modulation of calcium transporters.

Antioxidant and Cardioprotective Effects

Both magnesium and taurine have been shown to possess antioxidant properties. They can enhance the activity of endogenous antioxidant enzymes and reduce the production of reactive oxygen species (ROS), thereby protecting cardiovascular tissues from oxidative stress-induced damage. This is particularly relevant in conditions like hypertension and atherosclerosis.

The proposed signaling pathway for the cardiovascular protective effects of magnesium taurinate is depicted below.

The In Vivo Pharmacodynamics of Magnesium Taurinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of magnesium taurinate, a molecular complex of magnesium and the amino acid taurine (B1682933). Synthesizing findings from preclinical studies, this document details the compound's mechanisms of action, its effects on various physiological systems, and the experimental methodologies used to elucidate these properties. The information is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics targeting neurological and cardiovascular disorders.

Executive Summary

Magnesium taurinate has demonstrated significant therapeutic potential in in vivo models, primarily exhibiting neuroprotective and cardioprotective effects. Its pharmacodynamic profile is characterized by the synergistic actions of its constituent components, magnesium and taurine. Magnesium acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a natural calcium channel blocker, while taurine contributes through its antioxidant, osmoregulatory, and neuromodulatory functions. This guide will delve into the quantitative data from key preclinical studies, outline the experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Neuroprotective Effects

In vivo studies have consistently highlighted the neuroprotective capabilities of magnesium taurinate and its derivatives, particularly in models of neurodegenerative diseases and excitotoxicity.

Modulation of Synaptic Plasticity and NMDA Receptor Signaling

Oral administration of magnesium N-acetyltaurinate (a related compound) has been shown to improve synaptic plasticity. In a study using a murine model of Alzheimer's disease, long-term potentiation (LTP) was significantly enhanced in treated mice.[1][2] This effect is linked to an increased expression of the NR2B subunit of the NMDA receptor in the hippocampus.[1][2] Furthermore, in rats with dietary magnesium deficiency, oral administration of magnesium N-acetyltaurinate improved LTP in hippocampal slices.[1][2]

The neuroprotective effect of magnesium acetyltaurate has also been observed in models of NMDA-induced retinal damage.[3][4] Pre-treatment with magnesium acetyltaurate was found to be more effective than co- or post-treatment in preventing retinal and optic nerve damage.[3] This protective effect is attributed to the reduction of retinal oxidative stress and the activation of BDNF-related neuroprotective mechanisms.[3]

Figure 2: Experimental workflows for in vivo neuroprotection studies.

Cardioprotective Effects

Magnesium taurate has been investigated for its potential to mitigate hypertension and cardiotoxicity, demonstrating significant protective effects in preclinical models.

Antihypertensive and Cardioprotective Mechanisms

In a study using a cadmium chloride (CdCl₂)-induced hypertension model in rats, oral administration of magnesium taurate significantly restored blood pressure to normal levels. [5][6][7]The compound also exhibited potent antioxidant activity, as evidenced by the restoration of myocardial antioxidant levels and a reduction in malondialdehyde, a marker of lipid peroxidation. [5][6][7]Histopathological examination revealed that magnesium taurate treatment substantially reduced myocardial damage induced by CdCl₂. [5][6][7]The cardioprotective effects of magnesium and taurine are thought to stem from their ability to reduce intracellular calcium levels, thereby exerting antihypertensive, anti-atherosclerotic, anti-arrhythmic, and antithrombotic effects. [8]

Quantitative Data on Cardioprotective Effects

| Parameter | Animal Model | Treatment and Dosage | Outcome | Reference |

| Blood Pressure | CdCl₂-induced hypertensive rats | 2 and 4 mg/kg/day oral Magnesium Taurate for two weeks | Significantly restored systolic and diastolic blood pressure | [5][6][7] |

| Myocardial Antioxidants (GSH, Catalase, SOD) | CdCl₂-induced hypertensive rats | 2 and 4 mg/kg/day oral Magnesium Taurate for two weeks | Significantly restored levels | [5][6][7] |

| Malondialdehyde Level | CdCl₂-induced hypertensive rats | 2 and 4 mg/kg/day oral Magnesium Taurate for two weeks | Significantly reduced | [5][6][7] |

| Myocardial Damage | CdCl₂-induced hypertensive rats | 2 and 4 mg/kg/day oral Magnesium Taurate for two weeks | Substantially reduced as per histopathology | [5][6][7] |

Experimental Protocol for Cardioprotection Study

-

Animal Model: Sprague Dawley male albino rats (120–150 g). [5][6][7]* Induction of Hypertension and Cardiotoxicity: Administration of cadmium chloride (CdCl₂) at 0.5 mg/kg/day, i.p., for four weeks. [5][6][7]* Treatment: Oral administration of magnesium taurate (2 and 4 mg/kg/day) for two weeks, starting after the induction of hypertension at the end of the second week. [5][6][7]* Standard Drug: Amlodipine (3 mg/kg/day, p.o.) was used as a standard. [5][6][7]* Monitoring and Analysis: Blood pressure was monitored biweekly using a non-invasive system. [5][6][7]After four weeks, biochemical parameters (myocardial antioxidants, malondialdehyde) and histopathology of the heart were evaluated. [5][6][7] dot

Figure 3: Experimental workflow for the in vivo cardioprotection study.

Effects on Cataractogenesis

Magnesium taurate has also been evaluated for its potential to delay the onset and progression of cataracts in an in vivo model.

Anticataract Mechanisms

In a study using a galactose-induced cataract model in rats, both topical and oral treatment with magnesium taurate delayed the development of cataracts. [9]The protective effect is attributed to the restoration of the lens calcium/magnesium (Ca²⁺/Mg²⁺) ratio and the preservation of the lens redox status, including the levels of reduced glutathione (B108866) (GSH), catalase, and superoxide (B77818) dismutase (SOD) activities. [9]

Quantitative Data on Anticataract Effects

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Cataract Development (Opacity Index) | Galactose-induced cataract in rats | Oral Magnesium Taurate | Mean opacity index of 0.53 ± 0.04 (p < 0.05 vs. control) | [9] |

| Cataract Development (Opacity Index) | Galactose-induced cataract in rats | Topical Magnesium Taurate | Mean opacity index of 0.51 ± 0.03 (p < 0.01 vs. control) | [9] |

| Lenticular Ca²⁺/Mg²⁺ Ratio | Galactose-induced cataract in rats | Oral Magnesium Taurate | Mean ratio of 1.20 ± 0.26 | [9] |

| Lenticular Ca²⁺/Mg²⁺ Ratio | Galactose-induced cataract in rats | Topical Magnesium Taurate | Mean ratio of 1.05 ± 0.26 | [9] |

Experimental Protocol for Anticataract Study

-

Animal Model: Sprague Dawley rats. [9]* Induction of Cataract: 30% galactose diet for 21 days. [9]* Treatment: Topical or oral administration of magnesium taurate. [9]* Monitoring: Weekly slit lamp examination. [9]* Analysis: After 21 days, lenses were isolated to measure the Ca²⁺/Mg²⁺ ratio and antioxidant parameters (GSH, catalase, SOD) using ELISA. [9]

Bioavailability

The bioavailability of magnesium compounds is a critical factor in their therapeutic efficacy. Studies comparing different magnesium salts have shown that magnesium acetyl taurate is rapidly absorbed and can easily pass through to the brain, achieving the highest tissue concentration in the brain compared to other magnesium compounds. [10][11]

Conclusion and Future Directions

The in vivo pharmacodynamics of magnesium taurinate demonstrate a promising profile for the potential treatment of neurological and cardiovascular diseases. Its dual mechanism of action, combining the properties of magnesium and taurine, offers a multifaceted therapeutic approach. Future research should focus on elucidating the precise molecular targets of magnesium taurate, conducting long-term safety and efficacy studies, and translating these preclinical findings into human clinical trials. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for the design of such future investigations.

References

- 1. Effect of oral administration of Magnesium N-Acetyltaurinate on synaptic plasticity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Effect of Magnesium Acetyltaurate Against NMDA-Induced Excitotoxicity in Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of magnesium acetyltaurate against NMDA-induced retinal damage involves restoration of minerals and trace elements homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnesium taurate attenuates progression of hypertension and cardiotoxicity against cadmium chloride-induced hypertensive albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Magnesium taurate attenuates progression of hypertension and cardiotoxicity against cadmium chloride-induced hypertensive albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complementary vascular-protective actions of magnesium and taurine: a rationale for magnesium taurate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of magnesium taurate on the onset and progression of galactose-induced experimental cataract: in vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Timeline (Bioavailability) of Magnesium Compounds in Hours: Which Magnesium Compound Works Best? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. omega3galil.com [omega3galil.com]

A Technical Guide to the Cellular Uptake Pathways of Magnesium Taurinate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium taurinate, a chelated form of magnesium bound to the amino acid taurine (B1682933), is utilized for its high bioavailability and synergistic physiological benefits. Cellular acquisition of this compound is not mediated by a singular transport mechanism for the intact molecule. Instead, following dissociation in the extracellular or gastrointestinal environment, magnesium and taurine are absorbed via their distinct and well-characterized native transport systems. This technical guide provides an in-depth exploration of these separate cellular uptake pathways. We detail the primary protein channels and carriers responsible for magnesium influx and efflux, including the TRPM6 and TRPM7 channels, and the SLC41A1 Na⁺/Mg²⁺ exchanger. Concurrently, we examine the transport of taurine, which is predominantly mediated by the high-affinity, sodium and chloride-dependent taurine transporter (TauT), encoded by the SLC6A6 gene. This document consolidates quantitative kinetic data, presents detailed experimental protocols for studying these transport phenomena, and visualizes the key regulatory and transport pathways using Graphviz diagrams to provide a comprehensive resource for researchers in the field.

Introduction: Dissociation as a Prerequisite for Absorption

There is currently no scientific evidence to suggest that magnesium taurinate is transported across the cell membrane as an intact chelate. The prevailing understanding is that the compound dissociates into free magnesium ions (Mg²⁺) and taurine molecules prior to absorption. These constituents are then recognized and transported by their respective endogenous protein machinery embedded in the plasma membrane. Therefore, a thorough understanding of magnesium taurinate's cellular uptake requires a bifurcated analysis of magnesium transport and taurine transport pathways.

Cellular Uptake Pathways for Magnesium (Mg²⁺)

Intracellular magnesium homeostasis is tightly regulated by a coordinated system of channels and transporters that mediate its influx and efflux. Total intracellular Mg²⁺ concentrations range from 10-30 mmol/L, though the majority is bound to proteins and nucleotides, leaving a freely available concentration of approximately 0.5–1.2 mmol/L in the cytosol.

Key Magnesium Influx Channels: TRPM6 & TRPM7

The primary entry route for Mg²⁺ into mammalian cells is through ion channels of the Transient Receptor Potential Melastatin (TRPM) subfamily, specifically TRPM6 and TRPM7.[1][2] These unique proteins are termed "chanzymes" as they possess both an ion channel domain and a C-terminal α-kinase domain.[3]

-

TRPM7: This channel is ubiquitously expressed and considered a crucial component of cellular magnesium homeostasis.[4] TRPM7-deficient cells exhibit intracellular Mg²⁺ deficiency and arrested growth.[3]

-

TRPM6: Primarily expressed in the intestine and the distal convoluted tubule (DCT) of the kidney, TRPM6 is essential for whole-body Mg²⁺ balance, governing intestinal absorption and renal reabsorption.[1][5] Mutations in the TRPM6 gene lead to a severe hereditary disorder known as hypomagnesemia with secondary hypocalcemia (HSH).[1]

TRPM6 and TRPM7 can form both homomeric and heteromeric channel complexes, which is thought to be a prerequisite for transepithelial magnesium transport.[1]

Regulation of TRPM7 Channel Activity

The activity of the TRPM7 channel is sensitively regulated by intracellular magnesium levels, providing a direct feedback mechanism to prevent Mg²⁺ overload. The channel is inhibited by both free intracellular Mg²⁺ and magnesium-nucleotide complexes like Mg-ATP.[6][7] This inhibition is synergistic, with Mg-ATP enhancing the blocking efficacy of free Mg²⁺.[8] This dual regulation links cellular magnesium uptake to the metabolic state of the cell.[8]

Magnesium Efflux: The Na⁺/Mg²⁺ Exchanger SLC41A1

To maintain homeostasis, excess intracellular Mg²⁺ must be extruded. The primary mechanism for Mg²⁺ efflux is the Sodium/Magnesium exchanger, encoded by the SLC41A1 gene.[9][10] This transporter utilizes the electrochemical gradient of sodium, coupling the influx of extracellular Na⁺ to the efflux of intracellular Mg²⁺.[9] The function of SLC41A1 is regulated by phosphorylation via cAMP-dependent protein kinase A (PKA).[10]

Quantitative Data on Magnesium Transporters

Compiling precise kinetic data for magnesium transporters is challenging due to variations in experimental systems. However, key inhibitory concentrations have been established.

| Transporter | Parameter | Value | Cell System | Reference(s) |

| TRPM7 | IC₅₀ (Free Mg²⁺) | 720 ± 79 µM | HEK-293 | [7] |

| TRPM7 | IC₅₀ (Free Mg²⁺ with 4mM Mg-ATP) | 110 ± 7 µM | HEK-293 | [7] |

Cellular Uptake Pathway for Taurine

Taurine is a β-amino acid that is not incorporated into proteins but remains free in the cell, where it plays critical roles in osmoregulation, antioxidation, and membrane stabilization.[11] Its cellular uptake is primarily mediated by a single, highly efficient transporter.

The Taurine Transporter: TauT (SLC6A6)

The Solute Carrier Family 6 Member 6 (SLC6A6), commonly known as the taurine transporter (TauT), is the primary protein responsible for taurine uptake.[12] It is a high-affinity, low-capacity transporter that co-transports taurine with sodium (Na⁺) and chloride (Cl⁻) ions, utilizing the electrochemical gradients of these ions to drive taurine into the cell against its concentration gradient.[11][13]

Regulation of TauT Activity and Expression

The function of TauT is tightly regulated at both the post-translational and transcriptional levels to adapt to cellular stress and taurine availability.

Post-Translational Regulation by Protein Kinase C (PKC): A primary mechanism for the acute regulation of TauT is through phosphorylation. Activation of Protein Kinase C (PKC) leads to the phosphorylation of TauT at a key serine residue (Ser-322).[11] This phosphorylation event induces a conformational change that inhibits the transporter's activity, reducing taurine uptake.[11][14] This provides a rapid mechanism for cells to control intracellular taurine levels.

Transcriptional Regulation of the SLC6A6 Gene: Long-term regulation of taurine transport capacity is achieved by modulating the expression of the SLC6A6 gene. Several transcription factors have been identified as key regulators:

-

Positive Regulators: WT1, c-Jun, and c-Myb have been shown to potentiate, or transactivate, the expression of the SLC6A6 gene, leading to increased synthesis of TauT protein.[13]

-

Negative Regulator: The tumor suppressor protein p53 acts as a transcriptional repressor, hindering SLC6A6 gene expression.[12][13]

This balance of transcriptional control allows cells to adjust their taurine transport capacity in response to developmental cues, stress signals, and pathological conditions.[13]

Quantitative Data on Taurine Transporter (TauT/SLC6A6)

The kinetic properties of TauT have been characterized in various cell lines, demonstrating its high affinity for taurine.

| Cell Line | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/cm²/min) | Reference(s) |

| Caco-2 | Taurine (pH 7.4) | 5.6 ± 2.6 | 4.6 ± 0.8 | [15] |

| Caco-2 | Taurine (pH 6.0) | 7100 ± 2300 | 1559 ± 309 | [15] |

| TM4 (Sertoli) | Taurine | 13.5 | - | [16] |

| Mesenchymal Stromal Cells | Taurine | < 10 | - | [17] |

| HEK-293 (Gly399Val mutant) | Taurine | 3.4-fold lower than WT | - | [18] |

| Generic | Taurine | 2 - 5.9 | - | [19] |

Detailed Experimental Protocols

Protocol: Measurement of Intracellular Mg²⁺ using Mag-Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Mag-Fura-2 to quantify intracellular free magnesium concentration ([Mg²⁺]i).

Principle: The cell-permeant Mag-Fura-2 AM is cleaved by intracellular esterases, trapping the active indicator, Mag-Fura-2, in the cytoplasm. Mag-Fura-2 exhibits a shift in its fluorescence excitation maximum upon binding Mg²⁺ (from ~369 nm when free to ~330 nm when bound). The ratio of fluorescence intensity emitted at ~510 nm following excitation at these two wavelengths is used to calculate [Mg²⁺]i, minimizing effects of dye concentration and cell path length.[20][21]

Materials:

-

Mag-Fura-2 AM (e.g., from BenchChem)

-

High-quality, anhydrous DMSO

-

Pluronic® F-127 (20% w/v in DMSO)

-

Physiological buffer (e.g., HEPES-buffered Hanks' Balanced Salt Solution, HHBS)

-

Fluorescence microscopy system with dual-wavelength excitation (340/380 nm) and emission filter (~510 nm)

-

Calibration buffers: Mg²⁺-free buffer (with EGTA) and high-Mg²⁺ buffer (e.g., 10 mM Mg²⁺)

-

Ionophore (e.g., A-23187) for in situ calibration

Procedure:

-

Stock Solution Preparation: Prepare a 1-5 mM stock solution of Mag-Fura-2 AM in anhydrous DMSO. For easier dispersion, mix the stock solution 1:1 with 20% Pluronic® F-127. Aliquot and store at -20°C, protected from light.[21]

-

Cell Loading: Culture cells on glass coverslips suitable for microscopy. Prepare a loading buffer by diluting the Mag-Fura-2 AM stock to a final concentration of 1-5 µM in physiological buffer.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells two to three times with warm physiological buffer to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in physiological buffer to allow for complete cleavage of the AM ester group by intracellular esterases.[20]

-

Fluorescence Measurement: Mount the coverslip onto the microscope stage. Acquire fluorescence images by alternating excitation at ~340 nm and ~380 nm, collecting emission at ~510 nm.

-

Data Analysis: For each time point, calculate the ratio of fluorescence intensities (Ratio = F₃₄₀ / F₃₈₀).

-

Calibration: To convert ratios to absolute concentrations, perform an in situ calibration at the end of the experiment.

-

Obtain the minimum ratio (Rₘᵢₙ) by adding an ionophore in Mg²⁺-free buffer.

-

Obtain the maximum ratio (Rₘₐₓ) by adding an ionophore in high-Mg²⁺ buffer.

-

-

Calculation: Calculate [Mg²⁺]i using the Grynkiewicz equation: [Mg²⁺]i = Kₑ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Fₘᵢₙ₃₈₀ / Fₘₐₓ₃₈₀) Where Kₑ for Mag-Fura-2 and Mg²⁺ is ~1.9 mM.[20]

Protocol: Radiolabeled Taurine Uptake Assay

This protocol describes a classic method for quantifying the activity of the TauT transporter using radiolabeled taurine.

Principle: Cells are incubated with a known concentration of taurine that includes a trace amount of radiolabeled taurine (e.g., [³H]-taurine or [¹⁴C]-taurine). The rate of uptake is determined by measuring the amount of radioactivity accumulated within the cells over time. This method allows for the calculation of kinetic parameters like Kₘ and Vₘₐₓ.

Materials:

-

Cultured cells expressing TauT (e.g., Caco-2, HEK-293)

-

Radiolabeled taurine (e.g., [³H]-taurine)

-

Taurine uptake buffer (e.g., HEPES-buffered saline containing 145 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5.5 mM glucose, pH 7.4)[22]

-

Ice-cold stop buffer (e.g., uptake buffer without taurine)

-

Cell lysis buffer (e.g., 0.1 M NaOH or Soluene-350)

-

Scintillation cocktail (e.g., Scintiverse)

-

Scintillation counter

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture: Plate cells in multi-well plates (e.g., 24-well) and grow to confluence.

-

Pre-incubation: Aspirate the culture medium and wash the cell monolayers twice with warm uptake buffer. Pre-incubate the cells in uptake buffer for 20-30 minutes at 37°C.[22]

-

Initiate Uptake: To initiate the transport assay, aspirate the pre-incubation buffer and add warm uptake buffer containing a range of unlabeled taurine concentrations (for kinetic studies) spiked with a fixed amount of radiolabeled taurine (e.g., 0.05 µCi/mL).[15][22]

-

Incubation: Incubate for a predetermined time (e.g., 5-30 minutes) at 37°C. Ensure the uptake is within the linear range.

-

Terminate Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells three times with a large volume of ice-cold stop buffer. This removes extracellular tracer and halts transport.[22]

-

Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

-

Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use another aliquot of the cell lysate to determine the total protein content in each well.

-

Data Analysis: Express the uptake as pmol or nmol of taurine per mg of protein per minute. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol: Whole-Cell Patch-Clamp Recording of TRPM7 Currents

This protocol provides a simplified overview for measuring TRPM7 channel activity using the whole-cell patch-clamp technique.

Principle: The whole-cell configuration allows for the control of the membrane potential (voltage-clamp) and the measurement of the ionic currents flowing across the entire cell membrane. It also permits the perfusion of the cell's interior via the pipette solution, enabling the study of regulation by intracellular factors like Mg²⁺ and Mg-ATP.[23][24]

Materials:

-

Cells expressing TRPM7 (e.g., HEK-293) cultured on glass coverslips

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries and pipette puller

-

External Solution (aCSF): e.g., 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, 10 mM glucose.[24]

-

Internal (Pipette) Solution: Compositions vary. For TRPM7 activation, a Mg²⁺-free solution is used with a chelator like EDTA or BAPTA. For inhibition studies, defined concentrations of free Mg²⁺ and/or Mg-ATP are added.[7][23]

Procedure:

-

Pipette Preparation: Pull a glass capillary to create a micropipette with a tip resistance of 2-5 MΩ. Fire-polish the tip and fill it with the desired internal solution.

-

Cell Approach: Place the coverslip in the recording chamber perfused with external solution. Under microscopic guidance, approach a target cell with the pipette tip while applying slight positive pressure.

-

Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage-Clamp Recording: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV). Apply a voltage ramp protocol (e.g., a 200 ms (B15284909) ramp from -100 mV to +100 mV) to elicit TRPM7 currents.[23] TRPM7 typically shows a characteristic outwardly rectifying current.

-

Data Acquisition: Record the resulting currents. For studying regulation, the internal solution can be exchanged using a perfusion system to introduce inhibitors like Mg²⁺, and the change in current is measured.[23]

Conclusion

The cellular uptake of magnesium taurinate is a composite process reliant on the independent transport of its dissociated constituents, magnesium and taurine. Magnesium influx is primarily governed by the TRPM6 and TRPM7 chanzymes, whose activities are intricately linked to the cell's metabolic state and intracellular magnesium levels. Taurine is efficiently accumulated via the Na⁺/Cl⁻-dependent transporter TauT (SLC6A6), a protein subject to complex regulation through both post-translational modification by protein kinases and transcriptional control. A comprehensive understanding of these distinct pathways is essential for researchers and drug developers aiming to leverage the physiological effects of magnesium and taurine, and to design therapeutic strategies targeting cellular ion and amino acid homeostasis. The experimental protocols and quantitative data provided herein serve as a foundational resource for the continued investigation of these vital transport systems.

References

- 1. A critical role of TRPM channel-kinase for human magnesium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPM6 and TRPM7--Gatekeepers of human magnesium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Essential role for TRPM6 in epithelial magnesium transport and body magnesium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPM7, Magnesium, and Signaling [mdpi.com]

- 5. Epithelial magnesium transport by TRPM6 is essential for prenatal development and adult survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] TRPM7 Channel Is Regulated by Magnesium Nucleotides via its Kinase Domain | Semantic Scholar [semanticscholar.org]

- 7. rupress.org [rupress.org]

- 8. Structural mechanism of TRPM7 channel regulation by intracellular magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human gene SLC41A1 encodes for the Na+/Mg²+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overexpression of Na+/Mg2+ exchanger SLC41A1 attenuates pro-survival signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Significance of taurine transporter (TauT) in homeostasis and its layers of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sodium- and chloride-dependent taurine transporter - Wikipedia [en.wikipedia.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Regulation of taurine transporter activity in LLC-PK1 cells: role of protein synthesis and protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oral and intravenous pharmacokinetics of taurine in sprague‐dawley rats: the influence of dose and the possible involvement of the proton‐coupled amino acid transporter, PAT1, in oral taurine absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Taurine treatment of retinal degeneration and cardiomyopathy in a consanguineous family with SLC6A6 taurine transporter deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uniprot.org [uniprot.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. ebm-journal.org [ebm-journal.org]

- 23. nanion.de [nanion.de]

- 24. docs.axolbio.com [docs.axolbio.com]

Magnesium Taurinate and NMDA Receptor Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the modulatory effects of magnesium taurinate on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a critical component in synaptic plasticity and neuronal function, is subject to complex regulation by various endogenous and exogenous compounds. Magnesium taurinate, a compound combining the physiological actions of magnesium ions and taurine (B1682933), is emerging as a significant modulator of NMDA receptor activity. This document synthesizes the available preclinical data, detailing the distinct and synergistic actions of its constituent components on NMDA receptor function. It outlines the molecular mechanisms, summarizes quantitative data, describes relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate (B1630785) receptor that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression.[1][2][3] The NMDA receptor possesses a unique feature: a voltage-dependent channel block by extracellular magnesium ions (Mg²⁺) at resting membrane potentials.[4][5][6] This property makes the NMDA receptor a "coincidence detector," requiring both glutamate binding and postsynaptic depolarization to permit ion flow, primarily of Ca²⁺ and Na⁺.[1][7]

Taurine, an endogenous amino acid, also exhibits neuromodulatory properties and has been shown to interact directly with the NMDA receptor, offering neuroprotective effects against glutamate-induced excitotoxicity.[8][9][10] Magnesium taurinate, a salt combining magnesium and taurine, is therefore of significant interest for its potential to modulate NMDA receptor function through dual mechanisms. This guide explores the current understanding of how magnesium and taurine, both individually and as a combined entity (in the form of magnesium N-acetyltaurinate), influence NMDA receptor activity.

Molecular Mechanisms of NMDA Receptor Modulation

Magnesium: The Voltage-Dependent Channel Blocker

The primary and most well-characterized role of magnesium in NMDA receptor modulation is its voltage-dependent block of the ion channel pore.[4][5] At resting membrane potential (around -70 mV), the positively charged magnesium ion is drawn into the channel, physically occluding the passage of other cations, even when glutamate and the co-agonist glycine (B1666218) (or D-serine) are bound.[6][11] Depolarization of the postsynaptic membrane repels the Mg²⁺ ion, relieving the block and allowing for ion influx.[5][6]

Recent cryo-electron microscopy studies have identified three distinct magnesium-binding sites on the NMDA receptor[12]:

-

Site I: Located at the selectivity filter within the channel pore, responsible for the voltage-dependent block.

-

Site II: Found at the N-terminal domain (NTD) of the GluN2B subunit, involved in allosteric potentiation.

-

Site III: Also located at the GluN2B NTD, overlapping with the zinc binding pocket and contributing to allosteric inhibition.

Beyond channel blockade, magnesium can also allosterically modulate the receptor by increasing the affinity of the NMDA receptor for its co-agonist, glycine.[13]

Taurine: A Multi-faceted Modulator

Taurine interacts with the NMDA receptor through several mechanisms, generally exerting an inhibitory or neuroprotective effect.[8][9] Electrophysiological and receptor binding studies have shown that taurine can directly interact with the NMDA receptor.[8][9] One of its key actions is the reduction of the apparent affinity of the NMDA receptor for glycine, particularly in the presence of the polyamine spermine, which is known to enhance NMDA receptor function.[9][14] By diminishing the positive modulatory effect of glycine and spermine, taurine can dampen NMDA receptor activity.

Furthermore, taurine has been shown to inhibit glutamate-induced calcium influx through NMDA receptor channels.[10] This effect is likely indirect, resulting from taurine's ability to prevent membrane depolarization, possibly by opening chloride channels.[10] In the absence of magnesium, taurine's effect on NMDA receptor-mediated calcium influx is diminished, highlighting the interplay between these two modulators.[10]

Magnesium Taurinate: Synergistic Potential

While direct studies on magnesium taurinate are limited, research on a related compound, magnesium N-acetyltaurinate (MgAT), provides insights into its potential synergistic effects. Oral administration of MgAT has been shown to improve synaptic plasticity, specifically long-term potentiation (LTP), in rodent models.[15][16] This improvement was associated with a significant increase in the expression of the NR2B subunit of the NMDA receptor in the hippocampus.[15][16][17] The proposed mechanism involves the regulation of intracellular calcium levels, which in turn influences the expression of NMDA receptor subunits.[17] MgAT has also demonstrated neuroprotective effects against NMDA-induced excitotoxicity in the retina, attributed to the combined actions of magnesium as an NMDA receptor antagonist and taurine's antioxidant properties.[18][19][20][21]

Quantitative Data on NMDA Receptor Modulation

The following tables summarize the available quantitative data for the modulation of NMDA receptors by magnesium, taurine, and related compounds. It is important to note the absence of direct binding affinity or channel block data for magnesium taurinate itself.

| Compound | Parameter | Value | Preparation | Reference(s) |

| Magnesium (Mg²⁺) | EC₅₀ (Potentiation) | ~3 mM | Cultured fetal mouse and acutely isolated neonatal rat hippocampal neurons | [13] |

| Magnesium (Mg²⁺) | Hill Coefficient (Potentiation) | ~2 | Cultured fetal mouse and acutely isolated neonatal rat hippocampal neurons | [13] |

| Magnesium (Mg²⁺) | Increase in Glycine Affinity (EC₅₀) | From 380 nM (0 mM Mg²⁺) to 163 nM (3 mM Mg²⁺) | Cultured fetal mouse and acutely isolated neonatal rat hippocampal neurons | [13] |

| Magnesium (Mg²⁺) | IC₅₀ (Channel Block) | 1.5-5 times increase at -30 mV compared to Mg²⁺-free conditions | Native NMDA receptors of rat hippocampus CA1 pyramidal neurons | [22] |

Table 1: Quantitative Data for Magnesium Modulation of NMDA Receptors

| Compound | Parameter | Effect | Preparation | Reference(s) |

| Taurine | Glycine EC₅₀ (in the presence of 0.1 mM spermine) | Increased from 46.1 nM to 500 nM with 0.1 mM taurine | Rat cortical membranes | [14] |

| Taurine | Spermine-potentiated [³H]MK-801 binding | Inhibited by 15-20% with 0.1 mM taurine | Rat cortical membranes | [9] |

| Taurine | NMDA-induced FV potentiation EC₅₀ | 19 µM | Rat hippocampal slices | [23] |

| Taurine | Late phase N2 voltage reduction | 41.5 ± 8.3% | Layer-5 of prelimbic cortex in rat brain slices | [9] |

Table 2: Quantitative Data for Taurine Modulation of NMDA Receptors

| Compound | Parameter | Effect | Model | Reference(s) |

| Magnesium N-Acetyltaurinate (ATA Mg®) | NR2B subunit expression | Significantly increased in the hippocampus | APP/PS1 transgenic mice (Alzheimer's model) | [15][16] |

| Magnesium N-Acetyltaurinate (MgAT) | NMDA-induced nNOS expression | 2.00-fold reduction with pretreatment | Rat retina | [19][24] |

| Magnesium N-Acetyltaurinate (MgAT) | NMDA-induced iNOS expression | 11.21-fold reduction with pretreatment | Rat retina | [19] |

Table 3: Effects of Magnesium N-Acetyltaurinate on NMDA Receptor-Related Parameters

Experimental Protocols

The investigation of magnesium taurinate's effects on NMDA receptors utilizes a variety of sophisticated experimental techniques.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This is a primary technique for studying ion channel function, including the NMDA receptor.

-

Objective: To measure the ion currents flowing through NMDA receptors in response to agonist application and to assess the modulatory effects of compounds like magnesium and taurine.

-

Methodology:

-

Cell Preparation: Neurons (e.g., from hippocampal slices or primary cultures) or transfected cell lines (e.g., tsA201 cells) expressing specific NMDA receptor subunits are used.[25][26]

-

Recording Setup: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The patch of membrane under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of total ion flow.

-

Solutions: The external solution (artificial cerebrospinal fluid or similar) contains agonists (NMDA, glutamate), co-agonists (glycine, D-serine), and the test modulator (e.g., varying concentrations of Mg²⁺).[25][27] Antagonists for other receptors (e.g., CNQX for AMPA/kainate receptors, picrotoxin (B1677862) for GABA-A receptors) are often included to isolate NMDA receptor currents.[8][9]

-

Data Acquisition: The cell is held at different membrane potentials (voltage-clamp) to study the voltage-dependence of the block. Agonists are applied rapidly, and the resulting currents are recorded.[11][25]

-

Radioligand Binding Assays

These assays are used to determine how a compound affects the binding of a known ligand to the receptor.

-

Objective: To assess the affinity of magnesium taurinate or its components for different sites on the NMDA receptor complex.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the NMDA receptors.[8]

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]MK-801, which binds within the ion channel) in the presence of agonists (glutamate, glycine) and various concentrations of the test compound.[8][9]

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter (representing bound ligand) is quantified using a scintillation counter.

-

Data Analysis: The data are used to calculate parameters like the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) or to determine changes in the affinity (Kd) or binding maximum (Bmax) of the radioligand.

-

In Vivo and Ex Vivo Studies

These studies assess the physiological effects of magnesium taurinate administration in whole organisms or in tissue preparations.

-

Objective: To evaluate the effects of magnesium taurinate on synaptic plasticity (LTP) and gene/protein expression in a more physiologically relevant context.

-

Methodology:

-

Animal Models: Rodent models of neurological conditions (e.g., Alzheimer's disease) or dietary deficiencies are often used.[15][16]

-

Compound Administration: Magnesium N-acetyltaurinate is administered orally.[15][16]

-

Ex Vivo Electrophysiology: After a period of treatment, brain slices (e.g., hippocampus) are prepared, and LTP is induced and measured using field potential recordings.[15][16]

-

Molecular Biology: Brain tissue is collected and analyzed for changes in the expression of NMDA receptor subunits (e.g., NR2B) using techniques like Western blotting or immunohistochemistry.[15][16][17]

-

Visualizations: Signaling Pathways and Workflows

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of Mg2+ unblock of NMDA receptors: implications for spike-timing dependent synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newsletter.bowtiedneuron.com [newsletter.bowtiedneuron.com]

- 7. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mode of action of taurine as a neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Structural insights into the diverse actions of magnesium on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of oral administration of Magnesium N-Acetyltaurinate on synaptic plasticity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of oral administration of Magnesium N-Acetyltaurinate on synaptic plasticity in rodents | Cairn.info [stm.cairn.info]

- 18. Neuroprotective Effect of Magnesium Acetyltaurate Against NMDA-Induced Excitotoxicity in Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protective effect of magnesium acetyltaurate and taurine against NMDA-induced retinal damage involves reduced nitrosative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Magnesium acetyltaurate prevents retinal damage and visual impairment in rats through suppression of NMDA-induced upregulation of NF-κB, p53 and AP-1 (c-Jun/c-Fos) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protective effect of magnesium acetyltaurate against NMDA-induced retinal damage involves restoration of minerals and trace elements homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Influence of external magnesium ions on the NMDA receptor channel block by different types of organic cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Taurine potentiates presynaptic NMDA receptors in hippocampal Schaffer collateral axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Permeant Ion Effects on External Mg2+ Block of NR1/2D NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Role of Taurine in the Biological Activity of Magnesium Taurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium taurate, a chelated form of magnesium bound to the amino acid taurine (B1682933), has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular and neurological health. This technical guide provides an in-depth analysis of the pivotal role taurine plays in the biological activity of this compound. It consolidates quantitative data from preclinical and clinical studies, details key experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved. The synergistic relationship between magnesium and taurine, encompassing enhanced bioavailability, potentiation of neuroprotective and cardioprotective mechanisms, and modulation of key cellular processes, is meticulously examined. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the unique properties of magnesium taurate.

Introduction

Magnesium is an essential mineral involved in over 300 enzymatic reactions, crucial for maintaining normal physiological function. Its supplementation is often warranted to address deficiencies linked to a variety of pathological conditions. The efficacy of magnesium supplementation is, however, largely dependent on its bioavailability and the specific biological properties of the salt form. Magnesium taurate presents a unique case where the chelating agent, taurine, is not merely a passive carrier but an active participant in the compound's therapeutic effects. Taurine, a semi-essential amino acid, exhibits a wide range of physiological functions that complement and enhance the actions of magnesium. This guide explores the multifaceted role of taurine in the biological activity of magnesium taurate, focusing on its synergistic contributions to cardiovascular and neurological health.

The Synergistic Mechanisms of Taurine and Magnesium

The enhanced biological activity of magnesium taurate stems from the complementary actions of its two components. Taurine's contribution can be categorized into several key areas:

-

Enhanced Bioavailability and Cellular Uptake: Taurine has been shown to facilitate the transport of magnesium into cells, thereby increasing its intracellular concentration and bioavailability.[1] This is crucial as magnesium's primary functions are intracellular. One study on human osteoblast cells demonstrated that taurine can generate an increase in intracellular magnesium concentration ([Mg2+]i).

-

Neuroprotection: Both taurine and magnesium exert neuroprotective effects through the modulation of excitatory and inhibitory neurotransmission. Taurine acts as a GABAA receptor agonist, promoting central nervous system inhibition and contributing to anxiolytic and anticonvulsant effects.[2][3] Furthermore, both molecules play a role in regulating the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and excitotoxicity.

-

Cardioprotection: The combination of magnesium and taurine offers significant cardiovascular benefits. Both have been independently shown to contribute to the regulation of blood pressure, improvement of endothelial function, and protection against oxidative stress in the cardiovascular system.[4][5] Their combined action in magnesium taurate is thought to produce a more potent cardioprotective effect.

-

Calcium Homeostasis: Taurine plays a critical role in the modulation of intracellular calcium levels.[6] By helping to regulate calcium influx and efflux, taurine contributes to the stabilization of cell membranes and the prevention of calcium overload, a key factor in cellular dysfunction and death in various pathological conditions.

-

Antioxidant Activity: Both magnesium and taurine possess antioxidant properties.[5][7] They can help to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. Their synergistic action in this regard is a key component of their protective effects in a range of diseases.

Quantitative Data

The following tables summarize the available quantitative data from preclinical and clinical studies on magnesium taurate and the individual effects of taurine that contribute to its biological activity.

Table 1: Effects of Magnesium Taurate on Cardiovascular Parameters

| Parameter | Study Type | Model/Population | Dosage | Duration | Results | Reference |

| Systolic Blood Pressure | Clinical Trial | Hypertensive Individuals (n=?) | 500 mg/day | 30 days | Significant decrease to 130.00 ± 7.20 mmHg | [4][8] |

| Diastolic Blood Pressure | Clinical Trial | Hypertensive Individuals (n=?) | 500 mg/day | 30 days | Significant decrease to 80.30 ± 3.64 mmHg | [4][8] |

| Serum Magnesium | Clinical Trial | Hypertensive Individuals (n=?) | 500 mg/day | 30 days | Significant increase to 2.01 ± 0.27 mg/dl | [8] |

| Systolic Blood Pressure | Animal Study | Cadmium Chloride-Induced Hypertensive Rats | 2 and 4 mg/kg/day (oral) | 2 weeks | Significant reduction in blood pressure | [5][9] |

| Diastolic Blood Pressure | Animal Study | Cadmium Chloride-Induced Hypertensive Rats | 2 and 4 mg/kg/day (oral) | 2 weeks | Significant reduction in blood pressure | [5][9] |

Table 2: Bioavailability and Neurological Effects of Magnesium Acetyl Taurate

| Parameter | Study Type | Model | Dosage | Results | Reference |

| Bioavailability (AUC) | Animal Study | Sprague Dawley Rats | 400 mg/70 kg (single dose) | Second highest among five tested magnesium compounds | [10] |

| Brain Tissue Concentration | Animal Study | Sprague Dawley Rats | 400 mg/70 kg (single dose) | Highest among five tested magnesium compounds | [10] |

| Anxiety Indicators | Animal Study | Sprague Dawley Rats | 400 mg/70 kg (single dose) | Associated with decreased anxiety indicators | [10][11] |

Table 3: Taurine's Interaction with Neurotransmitter Receptors

| Receptor | Interaction | EC50 / IC50 | Brain Region/Cell Type | Reference |

| GABAA Receptor | Agonist | EC50: ~10 µM (enhances [3H]flunitrazepam binding) | Purified GABAA receptors | [12] |

| GABAA Receptor | Agonist | EC50: 50 µM to 10 mM (depending on subunit composition) | Various brain regions | [8] |

| NMDA Receptor | Potentiation of presynaptic receptors | EC50: 19 µM | Hippocampal Schaffer collateral axons | [5] |

| NMDA Receptor | Inhibition of spermine-potentiated binding | 15-20% inhibition at 0.1 mM taurine | Rat cortical membranes | [13][14] |

Signaling Pathways and Logical Relationships

The biological activity of magnesium taurate is underpinned by complex signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature that investigate the biological activity of magnesium taurate and the role of taurine.

Animal Model of Hypertension and Cardiotoxicity

-

Objective: To evaluate the antihypertensive and cardioprotective effects of magnesium taurate in a cadmium chloride (CdCl2)-induced hypertensive rat model.[5][9]

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Hypertension: Administration of CdCl2 (0.5 mg/kg/day, i.p.) for four weeks.

-

Treatment Groups:

-

Normal Control: Vehicle administration.

-

Toxic Control: CdCl2 administration.

-

Magnesium Taurate Groups: Oral administration of magnesium taurate (2 and 4 mg/kg/day) for the last two weeks of the study.

-

Standard Drug Group: Amlodipine (3 mg/kg/day, p.o.).

-

-

Experimental Workflow:

Workflow for the CdCl2-induced hypertension study. -

Outcome Measures:

-

Systolic and diastolic blood pressure.

-

Myocardial antioxidant enzyme levels (glutathione peroxidase, catalase, superoxide (B77818) dismutase).

-

Reduced glutathione (B108866) (GSH) levels in the heart.

-

Malondialdehyde (MDA) levels in the heart as a marker of lipid peroxidation.

-

Histopathological examination of heart tissue.

-

In Vitro GABA Receptor Binding Assay

-

Objective: To determine the binding affinity of taurine to GABAA receptors.[7][12]

-

Preparation: Purified GABAA receptors from rat brain membranes.

-

Methodology: Competitive radioligand binding assay.

-

Incubate purified receptor preparations with a radiolabeled GABAA agonist (e.g., [3H]muscimol).

-

Add increasing concentrations of unlabeled taurine to compete with the radioligand for binding sites.

-

After incubation, separate bound from free radioligand by filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of taurine that inhibits 50% of the specific binding of the radioligand).

-

-

Data Analysis: Non-linear regression analysis of the competition binding data to determine the IC50 value.

Electrophysiological Recording of NMDA Receptor Activity

-

Objective: To investigate the direct modulatory effects of taurine on NMDA receptor-mediated currents.[13][14][15]

-

Preparation: Acute brain slices (e.g., from rat medial prefrontal cortex) or cultured neurons.

-

Methodology: Whole-cell patch-clamp recording.

-

Prepare brain slices and place them in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Identify a neuron for recording under a microscope.

-

Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.

-

Apply a voltage clamp to the neuron to hold the membrane potential at a specific level.

-

Evoke NMDA receptor-mediated currents by electrical stimulation of afferent fibers or by local application of NMDA.

-

Bath-apply taurine at various concentrations and record the changes in the amplitude and kinetics of the NMDA receptor currents.

-

Pharmacologically isolate NMDA receptor currents using antagonists for other receptors (e.g., picrotoxin (B1677862) for GABAA receptors, CNQX for AMPA/kainate receptors).

-

-

Data Analysis: Measurement of the peak amplitude and decay time constant of the NMDA receptor-mediated currents before and after taurine application.

Quantification of Intracellular Magnesium

-

Objective: To measure the total intracellular magnesium concentration in response to taurine.[16][17][18][19]

-

Cell Culture: Human osteoblast cells or other relevant cell lines.

-

Methodology: Fluorescent dye-based assay.

-

Culture cells to the desired confluency.

-

Treat cells with taurine at various concentrations for a specified duration.

-

Lyse the cells to release intracellular contents.

-

Add a magnesium-specific fluorescent dye (e.g., Mag-Fura-2 or DCHQ5) to the cell lysate.

-

Measure the fluorescence intensity using a fluorometer or a fluorescent plate reader at the appropriate excitation and emission wavelengths.

-

Generate a standard curve using known concentrations of magnesium to determine the intracellular magnesium concentration in the samples.

-

-

Data Analysis: Calculation of intracellular magnesium concentration based on the standard curve and normalization to cell number or protein content.

Discussion and Future Directions

The evidence presented in this guide strongly supports the significant and multifaceted role of taurine in the biological activity of magnesium taurate. The synergy between magnesium and taurine offers a promising therapeutic strategy for a range of cardiovascular and neurological disorders. Taurine not only enhances the bioavailability of magnesium but also contributes its own distinct pharmacological effects, leading to a more potent and targeted therapeutic outcome.

Despite the promising preclinical and initial clinical data, further research is warranted. The lack of comprehensive pharmacokinetic studies of magnesium taurate in humans is a significant gap that needs to be addressed to establish optimal dosing and treatment regimens. While the anxiolytic and anticonvulsant potential is suggested by preclinical studies, large-scale, randomized controlled clinical trials are necessary to confirm these effects in human populations.[2][20][21]

Future research should also focus on elucidating the precise molecular mechanisms of taurine-mediated magnesium transport and the synergistic antioxidant effects of the combined molecule. Investigating the efficacy of magnesium taurate in other conditions where both magnesium deficiency and taurine have been implicated, such as diabetes and metabolic syndrome, could also open up new therapeutic avenues.

Conclusion

Taurine is an integral and active component of magnesium taurate, contributing significantly to its biological activity. Its synergistic actions with magnesium, including enhanced bioavailability, neuroprotection, cardioprotection, and antioxidant effects, make magnesium taurate a compound of considerable therapeutic interest. This technical guide provides a comprehensive overview of the current understanding of taurine's role, supported by quantitative data and detailed experimental methodologies. As research in this area continues to evolve, magnesium taurate holds the potential to become a valuable tool in the management of a variety of health conditions.

References

- 1. Cerebral taurine release mechanisms in vivo: pharmacological investigations in rats using microdialysis for proof of principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ethical-nutrition.com [ethical-nutrition.com]

- 3. researchgate.net [researchgate.net]

- 4. jcopew.uobaghdad.edu.iq [jcopew.uobaghdad.edu.iq]

- 5. Magnesium taurate attenuates progression of hypertension and cardiotoxicity against cadmium chloride-induced hypertensive albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taurine and magnesium supplementation enhances the function of endothelial progenitor cells through antioxidation in healthy men and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "The Promising Role of Magnesium Taurate in Managing Hypertension" by Huda Latif Hasan and Maysaa Jalal Majeed [jcopew.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Timeline (Bioavailability) of Magnesium Compounds in Hours: Which Magnesium Compound Works Best? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. omega3galil.com [omega3galil.com]

- 12. ISRCTN [isrctn.com]

- 13. researchgate.net [researchgate.net]

- 14. gau.edu.bd [gau.edu.bd]

- 15. Can magnesium supplementation reduce seizures in people with epilepsy? A hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characteristics of taurine transport system and its developmental pattern in mouse cerebral cortical neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The assessment of intracellular magnesium: different strategies to answer different questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Magnesium as an effective adjunct therapy for drug resistant seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 8 Magnesium Taurate Benefits for Your Overall Health [health.com]

- 21. smj.rs [smj.rs]

Magnesium Taurinate and Mitochondrial Function: A Technical Guide

Abstract: Mitochondria are central to cellular bioenergetics, metabolism, and signaling. Their dysfunction is a hallmark of numerous metabolic, cardiovascular, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the effects of magnesium taurinate on mitochondrial function. While direct research on the combined compound is nascent, a comprehensive review of its constituent components—magnesium and taurine (B1682933)—reveals distinct and synergistic mechanisms for enhancing mitochondrial health. This document details these mechanisms, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols for assessing mitochondrial function, and presents the core signaling pathways in a structured visual format.

The Central Role of Magnesium and Taurine in Mitochondrial Bioenergetics

Mitochondria, the powerhouses of the cell, are responsible for generating over 90% of the body's adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS). This process is highly dependent on the structural integrity of the mitochondrial membranes, the proper functioning of the electron transport chain (ETC), and a tightly regulated ionic environment. Both magnesium (Mg²⁺) and taurine are indispensable for these processes, acting through complementary pathways to maintain mitochondrial homeostasis and protect against dysfunction.

1.1 The Role of Taurine in Mitochondrial Health Taurine, a sulfur-containing amino acid, is found in high concentrations in tissues with high energy demand, such as the heart, brain, and skeletal muscle.[1][2] Its role in mitochondria extends far beyond simple antioxidant activity.

-

Mitochondrial Protein Synthesis: Taurine is crucial for the proper translation of mitochondrial-encoded proteins. It modifies the wobble uridine (B1682114) nucleotide of specific mitochondrial transfer RNAs (tRNAs), such as tRNALeu(UUR), to form 5-taurinomethyluridine.[1][3][4] This modification ensures the accurate and efficient decoding of codons, which is essential for the assembly of functional ETC complexes, particularly Complex I subunits like ND5 and ND6.[1][5] A deficiency in taurine leads to impaired ETC assembly, reduced ATP generation, and a subsequent increase in the production of reactive oxygen species (ROS).[4]

-

Antioxidant and Anti-inflammatory Action: While not a direct radical scavenger, taurine boosts endogenous antioxidant defenses, such as superoxide (B77818) dismutase (SOD).[1] It also mitigates inflammation by scavenging hypochlorous acid (HOCl) to form N-chlorotaurine, a less reactive compound that can modulate inflammatory pathways.[6]

-

Calcium Homeostasis and Apoptosis Inhibition: Taurine plays a critical role in regulating intracellular calcium (Ca²⁺) levels, preventing the mitochondrial calcium overload that can trigger the opening of the mitochondrial permeability transition pore (mPTP) and initiate apoptosis.[1][7] By stabilizing the mitochondrial membrane and restoring the Bax/Bcl-2 ratio, taurine inhibits mitochondria-mediated cell death.[1][6]

1.2 The Role of Magnesium in Mitochondrial Health Magnesium is a fundamental cation in cellular bioenergetics, acting as a critical cofactor in over 300 enzymatic reactions.[8] Its involvement in mitochondrial function is profound and multifaceted.

-

ATP Synthesis and Stability: ATP within the cell does not exist as a free molecule but primarily as a complex with magnesium (Mg-ATP).[9][10] This complexation is essential for stabilizing ATP and making it biologically active.[8] Magnesium is a required cofactor for ATP synthase, the enzyme that produces ATP in the final step of OXPHOS.[9][11]

-

Enzyme Activation: Mg²⁺ directly stimulates key mitochondrial dehydrogenases involved in the Krebs cycle, including isocitrate dehydrogenase and 2-oxoglutarate dehydrogenase, thereby enhancing the supply of reducing equivalents (NADH and FADH₂) to the ETC.[12]

-

Regulation of the Mitochondrial Permeability Transition Pore (mPTP): Magnesium is a crucial physiological inhibitor of the mPTP.[13] It competes with Ca²⁺ for binding sites on the inner mitochondrial membrane, reducing the likelihood of pore opening in response to stressors like high calcium and oxidative stress.[14] Mg²⁺ deficiency renders the mPTP more susceptible to opening, leading to mitochondrial swelling, uncoupling of OXPHOS, and ultimately, cell death.[15]

-

Mitochondrial Biogenesis: The enzymes responsible for replicating the mitochondrial genome are magnesium-dependent.[16] An adequate supply of magnesium is therefore necessary for the synthesis of new mitochondria, a critical process for cellular adaptation and repair.[16]

Synergistic Impact of Magnesium Taurinate

Magnesium taurinate, by delivering both magnesium and taurine in a single bioavailable molecule, offers a multi-pronged approach to supporting mitochondrial health. The synergy arises from their complementary actions on the entire process of energy production and mitochondrial protection.

-